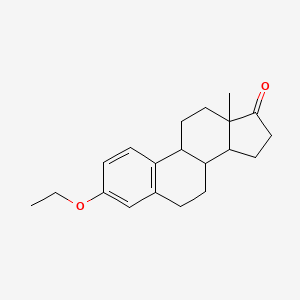

3-Ethoxyestra-1,3,5(10)-trien-17-one

Description

3-Ethoxyestra-1,3,5(10)-trien-17-one is a synthetic estrogen derivative characterized by an ethoxy group (-OCH₂CH₃) at the C3 position of the steroidal A-ring. This modification alters its physicochemical and biological properties compared to natural estrogens like estrone (3-hydroxyestra-1,3,5(10)-trien-17-one) . Its synthetic versatility allows further functionalization at other positions (e.g., C15b, C17), enabling structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C20H26O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

3-ethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H26O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3 |

InChI Key |

HJKAXJBZYISPAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxyestra-1,3,5(10)-trien-17-one typically involves the modification of estrone or its derivatives. One common method includes the ethylation of estrone at the 3-position to introduce the ethoxy group. This can be achieved using ethyl iodide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-ethoxyestra-1,3,5(10)-trien-17-ol.

Reduction: Reduction of the ketone group at the 17-position can yield 3-ethoxyestra-1,3,5(10)-trien-17β-ol.

Substitution: The ethoxy group at the 3-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-Ethoxyestra-1,3,5(10)-trien-17-ol.

Reduction: 3-Ethoxyestra-1,3,5(10)-trien-17β-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyestra-1,3,5(10)-trien-17-one has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

Biology: The compound is studied for its estrogenic activity and its effects on cellular processes.

Medicine: Research is conducted on its potential therapeutic uses, including hormone replacement therapy and treatment of estrogen-related disorders.

Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-Ethoxyestra-1,3,5(10)-trien-17-one involves its interaction with estrogen receptors. Upon binding to these receptors, the compound modulates the transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions and maintenance of secondary sexual characteristics .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

- Substituent Effects on Synthesis : Bulky groups (e.g., ferrocenyl) require multi-step protocols and specialized reagents, whereas smaller groups (methoxy, ethoxy) are introduced via straightforward alkylation .

- Yield Optimization : Recent advances, such as improved coupling agents in ferrocenyl derivatives, have enhanced synthetic efficiency .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Aqueous Solubility |

|---|---|---|---|---|

| 3-Ethoxyestra-1,3,5(10)-trien-17-one | 298.4 | 180–182 | 3.8 | Low |

| 3-Ferrocenyl-estra-1,3,5(10)-triene-17-one | 452.3 | 210–212 | 5.2 | Insoluble |

| 3-Hydroxyestra-1,3,5(10)-trien-17-one (Estrone) | 270.4 | 254–256 | 3.1 | Moderate |

| 3-Methoxyestra-1,3,5(10)-trien-17-one | 284.4 | 165–167 | 3.5 | Low |

Key Trends :

Key Findings :

- Enzyme Inhibition: 3-Ethoxy and 3-cyano derivatives show moderate 17β-HSD1 inhibition, suggesting ethoxy groups balance hydrophobicity and steric hindrance .

- Anticancer Activity: Ferrocenyl derivatives exhibit potent cytotoxicity via redox cycling, unlike non-metallic analogues .

- Receptor Binding : Methoxy and ethoxy groups reduce ERα affinity compared to hydroxy-substituted estrone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.